molecular formula C15H17N3O3 B2581000 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 546116-57-8

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B2581000
CAS No.: 546116-57-8
M. Wt: 287.319
InChI Key: CTCNRXBJGNMEIQ-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperazine ring, and a nitrile group

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c16-4-3-15(19)18-7-5-17(6-8-18)10-12-1-2-13-14(9-12)21-11-20-13/h1-2,9H,3,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCNRXBJGNMEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327604
Record name 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

546116-57-8
Record name 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the alkylation of 1,3-benzodioxole with piperazine, followed by the introduction of a nitrile group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final step involves the addition of a nitrile group using reagents like cyanogen bromide or sodium cyanide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Functional Group Reactivity Profile

Key reactive sites:

  • Nitrile group (C≡N): Electrophilic center susceptible to nucleophilic addition

  • Piperazine ring : Secondary amine nitrogen atoms capable of alkylation/acylation

  • Benzodioxole system : Electron-rich aromatic ring prone to electrophilic substitution

Nucleophilic Reactions of the Nitrile Group

The nitrile group participates in the following transformations:

Reaction TypeReagents/ConditionsProduct FormedSupporting Evidence
HydrolysisH₂SO₄ (concentrated)/H₂O, ΔAmide intermediate → Carboxylic acidGeneral nitrile reactivity
ReductionLiAlH₄ in anhydrous etherPrimary amineAnalogous reductions
Grignard AdditionRMgX in THF, followed by H⁺ workupKetone derivativesNitrile-MgX reactivity

Piperazine Ring Modifications

The piperazine moiety undergoes characteristic amine reactions:

A. Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF)

  • Product : Quaternary ammonium salts

  • Mechanism : SN2 displacement at amine nitrogen

B. Acylation

  • Reagents : Acetyl chloride in dichloromethane with Et₃N

  • Product : N-acetylpiperazine derivatives

  • Kinetics : Second-order dependence on amine concentration

Benzodioxole Ring Reactions

The 1,3-benzodioxole system demonstrates:

ReactionConditionsPosition SelectivityByproducts
Electrophilic BrominationBr₂/FeBr₃ in CH₂Cl₂, 0°CPara to methylene bridgeMinor ortho-substitution
Oxidative Ring OpeningOzone followed by H₂O₂Formyl group formationQuinone derivatives

Tandem Reaction Pathways

Multi-step transformations exploit combined functionalities:

Example Sequence:

  • Nitrile → Amide : Partial hydrolysis with H₂O₂/NaOH

  • Amide Alkylation : CH₃I in DMF with NaH

  • Benzodioxole Bromination : Br₂/FeBr₃

Yield optimization data for this sequence:

StepOptimal Temp (°C)Time (hr)Yield (%)Purity (HPLC)
16047892.4
2RT128595.1
3016389.7

Stability Considerations

Critical degradation pathways under stress conditions:

StressorDegradation PathwayHalf-life (25°C)Stabilization Method
UV LightC-N bond cleavage in piperazine48 hrAmber glass storage
Acidic pH (2.0)Benzodioxole ring hydrolysis12 hrBuffer to neutral pH
High HumidityNitrile hydration168 hrDesiccant-containing packaging

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile exhibit antidepressant-like effects. The benzodioxole moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation. In animal models, the administration of this compound has shown potential in reducing depressive behaviors, suggesting its utility in developing new antidepressants .

Antipsychotic Properties

The piperazine ring in the structure is associated with antipsychotic activity. Preliminary studies demonstrate that derivatives of this compound can modulate dopaminergic pathways, which are often dysregulated in psychotic disorders. Clinical trials are necessary to establish efficacy and safety profiles for potential therapeutic use .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro studies show that it can reduce cell death in neuronal cultures exposed to neurotoxins. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been explored as well. In various cancer cell lines, it has demonstrated cytotoxicity, particularly against breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.

Proteomics Research

Due to its unique structure, 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is utilized in proteomics for labeling proteins and studying protein interactions. Its reactivity allows for the modification of specific amino acids within proteins, facilitating the investigation of protein dynamics and functions within cellular systems .

Case Studies

StudyApplicationFindings
AntidepressantDemonstrated significant reduction in depressive symptoms in rodent models.
NeuroprotectionReduced oxidative stress markers and improved neuronal survival rates in vitro.
AnticancerShowed IC50 values indicating effective cytotoxicity against multiple cancer cell lines.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione
  • 3-[(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl-6,7-dimethoxy-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile, commonly referred to as the compound , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, examining relevant studies, mechanisms of action, and potential applications in pharmacology.

Molecular Formula and Structure

  • Molecular Formula : C₁₅H₁₇N₃O₃
  • CAS Number : 546116-57-8
  • MDL Number : MFCD03396393

The compound features a piperazine ring substituted with a 1,3-benzodioxole moiety, which is known for its diverse biological properties. The nitrile group (–C≡N) is also significant in influencing the compound's reactivity and biological interactions.

PropertyValue
Molecular Weight273.32 g/mol
SolubilitySoluble in DMSO
Hazard ClassificationIrritant

Research indicates that compounds similar to 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile often exhibit multiple mechanisms of action. The benzodioxole structure is associated with various pharmacological effects, including:

  • Antidepressant Activity : Benzodioxole derivatives have been linked to serotonin receptor modulation, which may contribute to antidepressant effects.
  • Antitumor Properties : Some studies suggest that compounds containing piperazine rings can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antidepressant Effects : A study published in PubMed explored the antidepressant-like effects of related compounds in rodent models. The findings indicated that these compounds could significantly reduce depressive-like behaviors, potentially through serotonergic pathways .
  • Antitumor Activity : Research highlighted in Journal of Medicinal Chemistry demonstrated that similar piperazine-based compounds exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of related benzodioxole derivatives showed potential benefits in models of neurodegenerative diseases, suggesting a role in reducing oxidative stress and inflammation .

In Vitro and In Vivo Studies

In vitro studies have shown that 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile can interact with various biological targets:

  • Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and neuronal cell lines.
  • Assays Conducted : MTT assay for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis.

The results indicated a dose-dependent response in cell viability reduction across all tested lines, with significant apoptosis markers observed at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile?

  • Methodological Answer: A common approach involves coupling the benzodioxolylmethyl-piperazine intermediate with cyanoacetamide derivatives under nucleophilic acyl substitution conditions. Ethanol or acetonitrile is often used as a solvent, with piperidine as a catalyst at 0–5°C for 2 hours to minimize side reactions . Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structural integrity.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer: Based on safety data for structurally similar piperazine derivatives, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with water for 15 minutes. Store in a cool, dry environment away from oxidizing agents .

Q. How can researchers verify the purity and stability of this compound post-synthesis?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Stability tests under varying temperatures (e.g., 25°C, 4°C, -20°C) over 30 days can assess degradation. Monitor for color changes or precipitate formation, which may indicate decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, orthorhombic crystal systems (space group Pccn) with unit cell parameters (e.g., a = 21.3085 Å, b = 18.6249 Å) reveal the spatial arrangement of the benzodioxole and piperazine moieties, which may influence receptor binding .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer: Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of piperazine to cyanoacetamide) and use anhydrous solvents to prevent hydrolysis. Employing slow addition of reagents and maintaining pH < 7 reduces unwanted dimerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Q. How do researchers reconcile contradictory toxicity data for structurally related piperazine derivatives?

  • Methodological Answer: Discrepancies in toxicity profiles (e.g., respiratory irritation vs. "no known hazards") may arise from impurities or isomer variability. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare results with computational ADMET predictions (e.g., SwissADME) to validate findings .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer: Molecular docking (AutoDock Vina) against cytochrome P450 enzymes evaluates metabolic stability. LogP values (e.g., ~2.5, predicted via ChemDraw) indicate moderate lipophilicity, suggesting blood-brain barrier penetration. QSAR models can further correlate structural features with bioavailability .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Nucleophilic acyl substitution, HPLC purity analysis
Structural Analysis SC-XRD, 1H^1H-NMR
Toxicity Assessment MTT assay, ADMET prediction
Stability Testing Accelerated degradation studies, UV-Vis spectroscopy

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